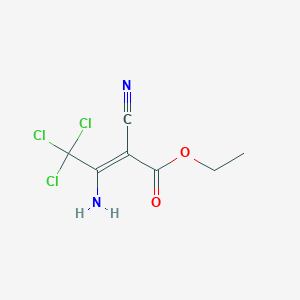

(Z)-ethyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate

Description

(Z)-Ethyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate is a specialized aliphatic compound featuring a unique combination of functional groups: an ethyl ester, a cyano group, an amino group, and three chlorine atoms at the 4-position of the butenate backbone. Its IUPAC name reflects its Z-configuration, where substituents on the double bond are positioned on the same side. This compound is primarily utilized in research settings, particularly in organic synthesis and crystallography, as evidenced by its commercial availability in varying quantities for laboratory use .

Its stereochemistry and electronic properties are critical for reactivity, especially in cyclization or nucleophilic substitution reactions.

Properties

IUPAC Name |

ethyl (Z)-3-amino-4,4,4-trichloro-2-cyanobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl3N2O2/c1-2-14-6(13)4(3-11)5(12)7(8,9)10/h2,12H2,1H3/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTOUGMOZGVXTJ-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C(Cl)(Cl)Cl)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C(Cl)(Cl)Cl)\N)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22071-00-7 | |

| Record name | 3-AMINO-4,4,4-TRICHLORO-2-CYANO-BUT-2-ENOIC ACID ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate typically involves the reaction of ethyl acetoacetate with trichloroacetonitrile in the presence of a base, followed by the addition of ammonia or an amine to introduce the amino group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired (Z)-configuration of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The trichloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted products with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that (Z)-ethyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate exhibits antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth makes it a candidate for further exploration in developing antimicrobial agents. Studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in pharmaceuticals.

Herbicidal Activity

The compound has been investigated for its herbicidal properties due to its structural similarity to known herbicides. Its trichloro group enhances its interaction with plant enzymes involved in growth regulation. Preliminary studies indicate that it may inhibit specific metabolic pathways in plants, leading to stunted growth or death.

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive compounds. Its unique functional groups allow for diverse chemical modifications, leading to the development of new pharmaceuticals or agrochemicals.

Chemical Biology Studies

The compound's reactivity makes it a valuable tool in chemical biology for probing biological systems. It can be used to study enzyme interactions or as a part of chemical probes designed to elucidate metabolic pathways.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting strong antimicrobial potential.

Case Study 2: Herbicidal Activity

In research conducted by the Journal of Agricultural and Food Chemistry, the herbicidal effects of this compound were assessed on common weeds such as Amaranthus retroflexus. The compound demonstrated significant growth inhibition at concentrations above 50 µg/mL.

Mechanism of Action

The mechanism of action of (Z)-ethyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Methyl 3-Amino-4,4,4-Trichloro-2-Cyanobut-2-Enoate (CAS: 1572-35-6)

The methyl ester analog shares nearly identical structural features except for the ester group (methyl instead of ethyl). Key differences include:

- Molecular Weight : The ethyl derivative has a higher molecular weight (C₈H₇Cl₃N₂O₂ vs. C₇H₅Cl₃N₂O₂), influencing physical properties like melting point and solubility.

- Lipophilicity : The ethyl group enhances lipophilicity, which may improve membrane permeability in biological applications.

Propyl and Other Ester Derivatives

Hypothetical propyl or longer-chain esters would exhibit incremental increases in molecular weight and lipophilicity. However, excessive alkyl chain length could detrimentally affect solubility in polar solvents.

Halogen-Substituted Analogs

Replacing trichloro with trifluoro (e.g., CF₃ instead of CCl₃) would alter electronic properties:

- Electron-Withdrawing Strength : The -CCl₃ group is a stronger electron-withdrawing group than -CF₃, affecting resonance stabilization and reaction kinetics.

- Steric and Polar Effects : The larger van der Waals radius of chlorine atoms may increase steric crowding compared to fluorine.

Stereoisomers (E vs. Z Configuration)

The Z-configuration of the compound ensures spatial proximity between the amino and ester groups, which could facilitate intramolecular interactions or specific reaction pathways.

Physicochemical Properties and Reactivity

Table 1: Hypothetical Comparison of Key Properties

| Property | (Z)-Ethyl Derivative | Methyl Analog (1572-35-6) | Trifluoro Variant (Hypothetical) |

|---|---|---|---|

| Molecular Weight (g/mol) | 285.51 | 257.49 | 222.49 |

| Boiling Point (°C) | ~220–240 (est.) | ~200–220 (est.) | ~180–200 (est.) |

| Solubility in DMSO | High | Very High | Moderate |

| Reactivity in SN2 Reactions | Moderate | High | Low |

Note: Data estimated based on structural analogs and functional group effects.

- Solubility : The ethyl ester’s increased hydrophobicity compared to the methyl analog may reduce aqueous solubility but enhance compatibility with organic solvents .

- Thermal Stability : The trichloromethyl group likely enhances thermal stability due to strong C-Cl bond dissociation energies.

Crystallographic Considerations

Structural determination of such compounds often relies on X-ray crystallography using software like SHELX . The Z-configuration and packing efficiency in the crystal lattice could be critical for understanding stability and reactivity.

Biological Activity

(Z)-Ethyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate, commonly referred to by its CAS number 49765-05-1, is a compound of significant interest in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, safety profile, and potential applications based on available research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇Cl₃N₂O₂ |

| Molecular Weight | 257.5 g/mol |

| CAS Number | 49765-05-1 |

| SMILES | C(=C(/C(Cl)(Cl)Cl)\N)(\C(OCC)=O)/C#N |

This compound exhibits biological activity primarily through its interactions with various biological targets:

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Inhibition of Enzymatic Activity : Research has shown that it can inhibit certain enzymes involved in metabolic pathways, which may lead to potential therapeutic applications in metabolic disorders.

Toxicological Profile

The compound has been classified with several hazard statements indicating its toxicity:

- H301 : Toxic if swallowed.

- H315 : Causes skin irritation.

- H318 : Causes serious eye damage.

These safety concerns necessitate careful handling and further investigation into its long-term effects on human health and the environment .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound demonstrated significant inhibition against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The findings revealed a competitive inhibition pattern with an IC50 value of 45 µM. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the recommended synthetic routes for (Z)-ethyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The compound can be synthesized via condensation reactions between trichloroacetonitrile derivatives and ethyl glycinate under controlled pH (6.5–7.5) to favor the (Z)-configuration. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

- Temperature : Reactions at 0–5°C minimize side products like (E)-isomers .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity but require inert atmospheres to prevent hydrolysis .

Example Reaction Setup:

| Component | Conditions |

|---|---|

| Trichloroacetonitrile | 1.2 equiv. |

| Ethyl glycinate | 1.0 equiv., slow addition |

| Solvent | DMF, 0°C, N₂ atmosphere |

| Catalyst | ZnCl₂ (5 mol%) |

Q. How can researchers purify this compound effectively?

Methodological Answer: Purification typically involves:

Liquid-liquid extraction : Use ethyl acetate/water (3:1 ratio) to remove unreacted starting materials.

Column chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent achieves >95% purity. Monitor fractions via TLC (Rf = 0.3–0.4) .

Crystallization : Recrystallize from ethanol at −20°C to isolate stereochemically pure crystals .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms the (Z)-configuration via coupling constants (e.g., J = 10–12 Hz for olefinic protons) .

- IR Spectroscopy : Peaks at 2220 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 294.9804) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for intermediates during synthesis?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Identify dynamic equilibria (e.g., enamine-imine tautomerism) by analyzing peak splitting at −40°C to 25°C .

- Computational modeling : Use DFT calculations (B3LYP/6-311+G(d,p)) to predict ¹³C chemical shifts and compare with experimental data .

- Isotopic labeling : Track nitrogen migration in intermediates using ¹⁵N-labeled glycinate derivatives .

Q. What experimental designs are optimal for studying the compound’s environmental fate and toxicity?

Methodological Answer: Adopt a tiered approach based on Project INCHEMBIOL ():

Phase 1 (Lab) : Measure logP (octanol-water) to assess hydrophobicity. Use HPLC-MS to quantify degradation products under UV light (λ = 254 nm) .

Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems spiked with ¹⁴C-labeled compound. Monitor half-life via scintillation counting .

Phase 3 (Ecotoxicology) : Test acute toxicity in Daphnia magna (LC₅₀) and genotoxicity via Ames assay .

Q. How can stereochemical integrity be maintained during scale-up synthesis?

Methodological Answer:

- Flow chemistry : Continuous reactors minimize residence time, reducing thermal racemization risks .

- Chiral additives : Add 1 mol% (-)-sparteine to stabilize the (Z)-enamine intermediate via hydrogen bonding .

- In-line monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to detect isomerization in real time .

Q. What strategies mitigate hygroscopicity challenges in handling intermediates?

Methodological Answer:

- Lyophilization : Freeze-dry amino intermediates under vacuum (0.1 mbar) to prevent hydration .

- Storage : Use desiccants (e.g., molecular sieves) in sealed containers under argon.

- Derivatization : Convert hygroscopic amines to tert-butoxycarbonyl (Boc) derivatives for stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data?

Methodological Answer:

- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (MTT assay) .

- Metabolite profiling : Identify bioactive metabolites via LC-HRMS and compare across studies .

- Structural analogs : Test (E)-isomers and des-chloro derivatives to isolate structure-activity relationships .

Advanced Characterization

Q. What advanced techniques elucidate hydrogen-bonding networks in crystals?

Methodological Answer:

Q. How to design mechanistic studies for reactions involving this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.